![molecular formula C25H24N4 B2766078 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline CAS No. 241146-93-0](/img/structure/B2766078.png)
2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline is a chemical compound known for its diverse applications in scientific research. It is characterized by a quinoxaline core linked to a benzhydrylpiperazine moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in medicinal chemistry.
作用機序
Target of Action
The primary target of 2-(4-Benzhydrylpiperazin-1-yl)quinoxaline is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, this compound has been shown to interact with both the ubiquitous hCA II and the brain-associated hCA VII .
Mode of Action
2-(4-Benzhydrylpiperazin-1-yl)quinoxaline acts as an effective inhibitor of human carbonic anhydrase (hCA) by interacting with its active site . The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of carbonic anhydrases affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and fluid balance. In the brain, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors .
Result of Action
The inhibition of hCA VII by 2-(4-Benzhydrylpiperazin-1-yl)quinoxaline can disrupt the bicarbonate gradient in neurons, potentially affecting neuronal excitability . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
生化学分析
Biochemical Properties
2-(4-Benzhydrylpiperazin-1-yl)quinoxaline has been identified as an effective human carbonic anhydrase (hCA) inhibitor . It interacts with enzymes such as hCA II and hCA VII, which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Cellular Effects
The compound’s effects on cells are largely due to its role as a hCA inhibitor . It has been shown to interact with hCA VII, an enzyme mainly expressed in brain tissues such as the cortex, hippocampus, and thalamus regions . This interaction influences cell function by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .
Molecular Mechanism
The molecular mechanism of 2-(4-Benzhydrylpiperazin-1-yl)quinoxaline involves its binding to the active site of hCA enzymes . The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This suggests that the conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Metabolic Pathways
Given its role as a hCA inhibitor, it may interact with enzymes or cofactors involved in the hydration of carbon dioxide to bicarbonate and proton ions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline typically involves the reaction of quinoxaline derivatives with benzhydrylpiperazine. One common method includes the nucleophilic substitution reaction where quinoxaline is reacted with 4-benzhydrylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: Used in the development of materials with specific electronic properties due to its unique structural features.
類似化合物との比較
2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol: This compound shares the benzhydrylpiperazine moiety but has an ethanol group instead of the quinoxaline ring.
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound includes a sulfamoylphenylacetamide group, making it a potent inhibitor of human carbonic anhydrase.
Uniqueness: 2-[4-(diphenylmethyl)piperazin-1-yl]quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science.
特性
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-3-9-20(10-4-1)25(21-11-5-2-6-12-21)29-17-15-28(16-18-29)24-19-26-22-13-7-8-14-23(22)27-24/h1-14,19,25H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSBTTYZBLENGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2765996.png)
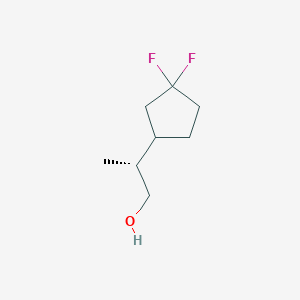
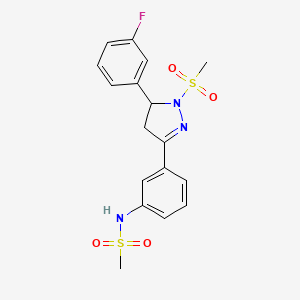
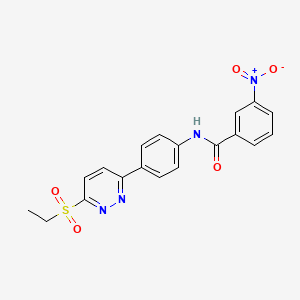
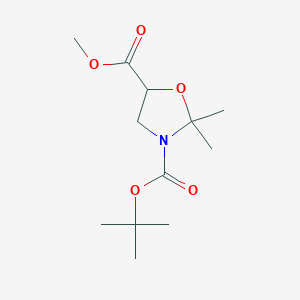

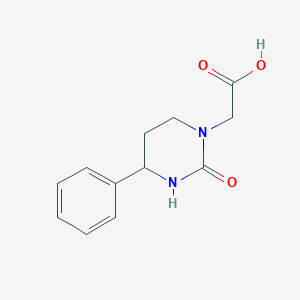
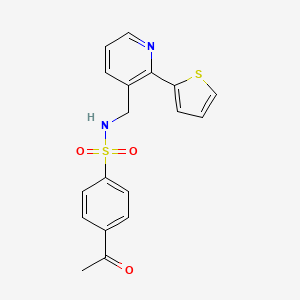
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2766008.png)
![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)
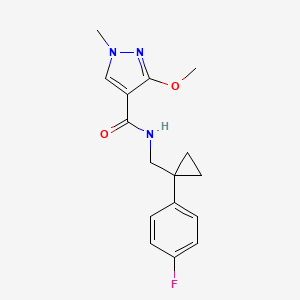
![2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide](/img/structure/B2766013.png)
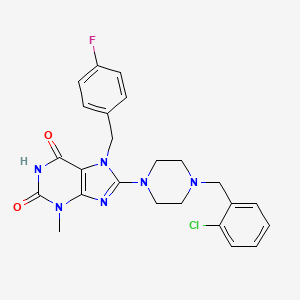
![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)
